![molecular formula C19H24N2O3 B2365606 N-(3-(3-methylisoxazol-5-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034528-56-6](/img/structure/B2365606.png)
N-(3-(3-methylisoxazol-5-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-(3-(3-methylisoxazol-5-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of compounds known as cannabinoid receptor agonists, which have been shown to have various pharmacological effects on the human body.
Scientific Research Applications
- Triazole derivatives, including the compound , have been investigated for their antibacterial properties. Researchers explore their ability to inhibit bacterial growth and combat multidrug-resistant pathogens .
- Investigating the antifungal activity of our compound could reveal its efficacy against fungal infections .
- Assessing the compound’s ability to scavenge free radicals and protect cells from oxidative damage could be valuable .
- Researchers could explore whether our compound inhibits viral replication or entry into host cells .
- Investigating whether our compound modulates inflammatory pathways could provide insights for drug development .
Antibacterial Activity
Antifungal Potential
Antioxidant Properties
Antiviral Applications
Anti-Inflammatory Effects
Analgesic Potential
Mechanism of Action
Target of Action
The compound, also known as N-(3-(3-methylisoxazol-5-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, primarily targets human carbonic anhydrases (hCAs) . hCAs are enzymes involved in many important physiological and pathological processes .
Mode of Action
The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . It interacts with its target by inhibiting the enzyme, which can have a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
properties
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-15-14-17(24-21-15)8-5-11-20-18(22)19(9-12-23-13-10-19)16-6-3-2-4-7-16/h2-4,6-7,14H,5,8-13H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVDTSMZYVYGKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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